Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Description

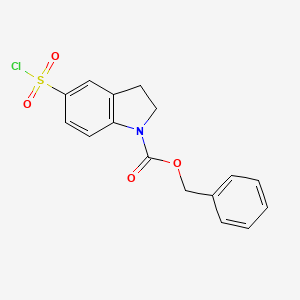

Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS: 1710628-73-1) is a nitro-substituted indole derivative with the molecular formula C₁₆H₁₃ClN₂O₆S and a molecular weight of 396.80 g/mol . The compound features a chlorosulfonyl (-SO₂Cl) group at the 5-position of the indole ring and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. The nitro (-NO₂) substituent at the 7-position enhances its electrophilic reactivity, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing sulfonamide derivatives via nucleophilic substitution reactions.

Its structural complexity and functional groups suggest applications in drug discovery, such as protease inhibition or kinase targeting.

Properties

Molecular Formula |

C16H14ClNO4S |

|---|---|

Molecular Weight |

351.8 g/mol |

IUPAC Name |

benzyl 5-chlorosulfonyl-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C16H14ClNO4S/c17-23(20,21)14-6-7-15-13(10-14)8-9-18(15)16(19)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |

InChI Key |

HNIUEVQIFWWTPL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of benzyl alcohol with phosgene to produce benzyl chloroformate, which is then reacted with 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylic acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.

Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a chemical compound featuring a benzyl group, a chlorosulfonyl functional group, and a dihydroindole framework. It is an indole derivative, a class of compounds known for diverse biological activities and applications in medicinal chemistry. The chlorosulfonyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

Reactivity and Synthesis

The chlorosulfonyl group in this compound is responsible for its reactivity, enabling it to participate in nucleophilic substitution reactions. The synthesis of this compound typically involves several steps.

Applications

This compound has applications in various fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing complex molecules.

- Medicinal Chemistry: It is used in the development of new drugs due to the biological activities of indole derivatives.

Interactions with Biological Targets

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

- Binding Assays: Assessing the affinity of the compound for specific protein targets.

- Cellular Studies: Examining the effects of the compound on cell behavior and signaling pathways.

Comparable Compounds

This compound shares structural similarities with other indole derivatives.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-chloro-1H-indole-2-carboxylate | Indole structure with ethoxy group | Simpler structure; less reactive than chlorosulfonated variants. |

| Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine | Indole with bromine substituent | Incorporates a pyrrolidine moiety enhancing biological activity. |

| Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylic acid | Hydroxy groups on indole | Increased solubility and potential for hydrogen bonding. |

Mechanism of Action

The mechanism of action of Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indole Derivatives

Key Observations :

- Positional Isomerism : The chlorosulfonyl group’s position (5 vs. 7) significantly impacts electronic distribution and steric effects. For example, Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate lacks a nitro group, reducing its electrophilicity compared to the target compound .

- Heterocyclic Variations : Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate replaces the indole core with a thiophene ring, altering aromaticity and reactivity. Its lower molecular weight (254.71 vs. 396.80) suggests reduced steric hindrance .

Key Observations :

- The target compound’s synthesis likely parallels methods for compounds 18 and 20, where sulfonyl chloride intermediates react with indole precursors under basic conditions .

- The nitro group in the target compound may necessitate additional protective steps or harsher conditions due to its electron-withdrawing nature.

Physicochemical Properties

Table 3: Physical Properties Comparison

Key Observations :

- The nitro group in the target compound may elevate its melting point compared to non-nitro analogs, though direct data is lacking .

- Thiophene derivatives (e.g., from ) exhibit lower melting points, likely due to reduced ring rigidity compared to indoles.

Biological Activity

Benzyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group , a chlorosulfonyl functional group , and a dihydroindole framework . Its molecular formula is with a molecular weight of approximately 351.8 g/mol. The chlorosulfonyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The chlorosulfonyl group can participate in nucleophilic substitution reactions, which may lead to the formation of various derivatives with enhanced biological properties.

- Inhibition of Enzymatic Activity : Similar indole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2) .

- Induction of Apoptosis : Research indicates that compounds with indole structures can induce apoptosis in cancer cells through modulation of apoptotic markers like caspases and Bcl-2 family proteins .

Anticancer Potential

This compound has been studied for its anticancer potential:

- Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values ranging from to against cancer cell lines such as MCF-7 and LOX-IMVI .

| Compound | Cell Line | IC50 () |

|---|---|---|

| This compound | MCF-7 | 0.96 |

| This compound | LOX-IMVI | 1.12 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Indole derivatives have been reported to exhibit activity against various pathogens, including Mycobacterium tuberculosis (Mtb). Studies on related compounds indicate that they can significantly reduce bacterial load in infected models .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and related compounds:

- Antiproliferative Activity : A study demonstrated that indole derivatives could effectively inhibit the growth of cancer cells by targeting specific kinases involved in cell cycle regulation .

- Apoptosis Induction : Research indicated that certain derivatives led to increased apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

- In Vivo Studies : In vivo evaluations showed that compounds similar to this compound could significantly reduce tumor size in mouse models when administered orally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.